Technical Monograph: 1-(Piperidin-1-yl)prop-2-en-1-one
Technical Monograph: 1-(Piperidin-1-yl)prop-2-en-1-one
Functional Class: Covalent Warhead & Functional Monomer CAS Registry Number: 4127-58-4 Synonyms: N-Acryloylpiperidine; 1-Acryloylpiperidine; API; AcrPip[1]
Executive Summary
1-(Piperidin-1-yl)prop-2-en-1-one (N-acryloylpiperidine) serves as a critical electrophilic scaffold in two distinct high-value sectors: Targeted Covalent Inhibitor (TCI) discovery and stimuli-responsive polymer synthesis .[1]
In drug discovery, it functions as a "tuned" Michael acceptor. Unlike highly reactive primary acrylamides, the piperidine ring exerts steric influence and alters the electronic density of the vinyl group, providing a balanced reactivity profile suitable for targeting non-catalytic cysteine residues without excessive off-target toxicity.
In material science, it acts as a hydrophobic monomer capable of forming hydrogen-bond-accepting polymers.[1] It is frequently copolymerized to modulate the Lower Critical Solution Temperature (LCST) of thermoresponsive hydrogels or to create amphiphilic block copolymers via Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization.[1]
Physicochemical Profile
| Property | Value | Context/Notes |
| Molecular Formula | ||
| Molecular Weight | 153.22 g/mol | |
| Physical State | Liquid | Colorless to pale yellow; pungent odor.[1][2] |
| Boiling Point | ~222 °C | at 760 mmHg. |
| Melting Point | -48 °C | Remains liquid at standard laboratory temps.[1] |
| Density | 0.98 - 1.02 g/cm³ | Denser than unsubstituted acrylamides.[1] |
| Solubility | DCM, DMF, DMSO, Ethanol | Miscible with most polar organic solvents. |
| Partition Coeff. (LogP) | ~1.2 | Moderate lipophilicity; membrane permeable. |
Synthetic Protocol: Acryloylation of Piperidine
Objective: Synthesize high-purity 1-(piperidin-1-yl)prop-2-en-1-one via nucleophilic acyl substitution.[1]
Reaction Mechanism
The synthesis proceeds via a Schotten-Baumann-type reaction where the nucleophilic nitrogen of piperidine attacks the carbonyl carbon of acryloyl chloride. A base scavenger (Triethylamine) is required to neutralize the generated HCl and drive the equilibrium.
Step-by-Step Methodology
Reagents:
-
Piperidine (1.0 eq)
-
Acryloyl Chloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM) (Anhydrous)
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (
). Add Piperidine (10 mmol) and TEA (12 mmol) to DCM (50 mL). Cool the solution to 0 °C using an ice bath. Rationale: Low temperature prevents polymerization of the acryloyl chloride. -
Addition: Add Acryloyl Chloride (11 mmol) dropwise over 30 minutes. Maintain internal temperature < 5 °C.
-
Observation: White precipitate (TEA·HCl) will form immediately.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–5 hours.
-
Workup (Self-Validating Step):
-
Filter off the solid TEA·HCl precipitate.
-
Wash the filtrate with 1M HCl (to remove unreacted piperidine), then sat.
(to remove acrylic acid), and finally Brine. -
Dry organic layer over
.
-
-
Purification: Concentrate in vacuo. If purity <95% by TLC, purify via flash column chromatography (Silica gel; Hexane:EtOAc 7:3).
Structural Validation
-
TLC:
(Hexane:EtOAc 1:1). Stains active under UV and (alkene oxidation). -
1H NMR (CDCl3, 400 MHz):
- 6.58 (dd, 1H, Vinyl), 6.24 (dd, 1H, Vinyl), 5.65 (dd, 1H, Vinyl).
-
3.55 (br s, 4H,
). -
1.50–1.70 (m, 6H, Piperidine ring
).
Figure 1: Synthetic workflow for the generation of N-acryloylpiperidine.
Covalent Warhead Mechanics (Drug Discovery)
In Medicinal Chemistry, N-acryloylpiperidine is a "Warhead of Choice" for targeting solvent-exposed cysteine residues on kinases (e.g., BTK, EGFR) and KRAS G12C.
Mechanism: The Michael Addition
The acrylamide moiety acts as a Michael acceptor. The
Key Insight - Insensitivity to Nucleophilicity:
Recent kinetic studies indicate that the reaction of N-acryloylpiperidine with thiols is relatively insensitive to the
Reactivity Tuning
-
Steric Hindrance: The piperidine ring is bulky compared to a dimethylamine group. This steric bulk can be exploited to generate selectivity—preventing the warhead from accessing buried cysteines that smaller acrylamides might label indiscriminately.
-
Metabolic Stability: Tertiary acrylamides like N-acryloylpiperidine are generally more resistant to systemic hydrolysis than esters or thioesters, prolonging plasma half-life.[1]
Figure 2: Mechanism of Cysteine Ligation via Michael Addition.[1]
Applications in Polymer Science
N-acryloylpiperidine is a versatile monomer for Reversible Deactivation Radical Polymerization (RDRP) , specifically RAFT.
Thermoresponsive Modulation
While Poly(N-isopropylacrylamide) (PNIPAM) is the gold standard for thermoresponsive polymers (LCST ~32°C), it often lacks hydrophobicity for encapsulating non-polar drugs.
-
Role of API: Copolymerizing N-acryloylpiperidine (hydrophobic) with hydrophilic monomers lowers the LCST of the resulting polymer.
-
Block Copolymers: P4VP-b-PAPI (Poly(4-vinylpyridine)-block-poly(N-acryloylpiperidine)) creates amphiphilic micelles where the PAPI block forms a robust hydrophobic core for drug loading.[1]
Polymerization Protocol (RAFT)
Reagents:
Conditions: Degas via freeze-pump-thaw (3 cycles). React at 70°C for 12–24 hours. Precipitate in cold diethyl ether.
Safety & Handling (GHS Standards)
Signal Word: DANGER
| Hazard Code | Description | Handling Protocol |
| H314 | Causes severe skin burns and eye damage.[1][5][6][7] | Wear butyl rubber gloves and face shield. |
| H311 | Toxic in contact with skin.[7][8] | Avoid all direct contact; use in a fume hood. |
| H226 | Flammable liquid and vapor.[5][6][8] | Store away from heat/sparks. Ground containers. |
First Aid:
-
Skin Contact: Wash immediately with polyethylene glycol 400, then plenty of water.
-
Eye Contact: Rinse cautiously with water for >15 minutes.[8] Remove contact lenses.
References
-
PubChem. (2025).[5][6] 1-(Piperidin-1-yl)prop-2-en-1-one Compound Summary. National Library of Medicine. [Link]
-
Keeley, A., et al. (2019).[9] Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors. MedChemComm, 10, 263–267.[9] [Link]
-
Flanagan, M. E., et al. (2023). A mechanistic study of thiol addition to N-acryloylpiperidine. Journal of Organic Chemistry. [Link]
-
Glatzel, S., et al. (2010).[10] Poly(4-vinylpyridine)-block-poly(N-acryloylpiperidine) diblock copolymers: synthesis, self-assembly and interaction. Polymer Chemistry, 1, 62-69. [Link]
-
European Chemicals Agency (ECHA). (2025).[6] Registration Dossier: 1-(prop-2-en-1-yl)piperidine. [Link][1][6]
Sources
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- 2. chembk.com [chembk.com]
- 3. A mechanistic study of thiol addition to N-acryloylpiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Poly(4-vinylpyridine)-block-poly(N-acryloylpiperidine) diblock copolymers: synthesis, self-assembly and interaction - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 1-(Prop-2-yn-1-yl)piperidine | C8H13N | CID 336652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(Prop-2-en-1-yl)piperidine | C8H15N | CID 139756 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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